molecular formula C17H19NO6S B11072393 Methyl 4-(benzylsulfamoyl)-2,5-dimethoxybenzoate

Methyl 4-(benzylsulfamoyl)-2,5-dimethoxybenzoate

Cat. No.: B11072393
M. Wt: 365.4 g/mol
InChI Key: HDZRWWMYYRDBEM-UHFFFAOYSA-N
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Description

Methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group, a sulfonyl group, and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 2,5-dimethoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Sulfonylation: The amino group is then reacted with benzylsulfonyl chloride in the presence of a base like triethylamine to form the benzylamino sulfonyl derivative.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale esterification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group in the intermediate stages can be reduced to an amino group.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

Methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group may also participate in binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

  • Methyl 4-[(phenylamino)sulfonyl]-2,5-dimethoxybenzoate
  • Methyl 4-[(methylamino)sulfonyl]-2,5-dimethoxybenzoate
  • Methyl 4-[(ethylamino)sulfonyl]-2,5-dimethoxybenzoate

Comparison: Methyl 4-[(benzylamino)sulfonyl]-2,5-dimethoxybenzoate is unique due to the presence of the benzylamino group, which provides additional steric bulk and potential for π-π interactions compared to its phenyl, methyl, or ethyl analogs. This can result in different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 4-(benzylsulfamoyl)-2,5-dimethoxybenzoate

InChI

InChI=1S/C17H19NO6S/c1-22-14-10-16(15(23-2)9-13(14)17(19)24-3)25(20,21)18-11-12-7-5-4-6-8-12/h4-10,18H,11H2,1-3H3

InChI Key

HDZRWWMYYRDBEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)OC)S(=O)(=O)NCC2=CC=CC=C2

Origin of Product

United States

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